molecular formula C10H9ClN2O B2522859 4-chloro-N-(cyanomethyl)-3-methylbenzamide CAS No. 1565991-50-5

4-chloro-N-(cyanomethyl)-3-methylbenzamide

Cat. No. B2522859
CAS RN: 1565991-50-5
M. Wt: 208.65
InChI Key: JMIKHKPZJJJJRH-UHFFFAOYSA-N
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Description

4-chloro-N-(cyanomethyl)-3-methylbenzamide, also known as CMX-2043, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as benzamides and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

4-chloro-N-(cyanomethyl)-3-methylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. It has also been studied for its potential use in treating cardiovascular diseases, diabetes, and neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-(cyanomethyl)-3-methylbenzamide is not fully understood. However, it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It has also been shown to inhibit the activity of TGF-β, a cytokine that plays a key role in fibrosis.
Biochemical and Physiological Effects
4-chloro-N-(cyanomethyl)-3-methylbenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various organs, including the heart, liver, and lung. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

4-chloro-N-(cyanomethyl)-3-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, there are also some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-chloro-N-(cyanomethyl)-3-methylbenzamide. One direction is to further explore its potential therapeutic applications, particularly in cardiovascular diseases, diabetes, and neurological disorders. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective analogs. Finally, there is a need for more studies to determine the optimal dosage and administration route for 4-chloro-N-(cyanomethyl)-3-methylbenzamide in animal models and humans.
Conclusion
In conclusion, 4-chloro-N-(cyanomethyl)-3-methylbenzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to target multiple signaling pathways involved in inflammation, fibrosis, and cancer. While it has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully explore its potential therapeutic applications and elucidate its mechanism of action.

Synthesis Methods

The synthesis of 4-chloro-N-(cyanomethyl)-3-methylbenzamide involves the reaction of 4-chloro-3-methylbenzoic acid with cyanomethylamine hydrochloride. The resulting product is then subjected to a series of purification steps to obtain the final compound. This synthesis method has been optimized for high yield and purity and has been used in numerous studies.

properties

IUPAC Name

4-chloro-N-(cyanomethyl)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIKHKPZJJJJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(cyanomethyl)-3-methylbenzamide

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